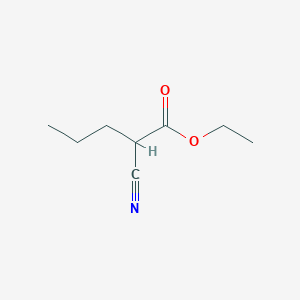
2-氰基戊酸乙酯
描述
Ethyl 2-cyanopentanoate is an organic compound with the chemical formula C8H13NO2. It is a colorless liquid with a fruity aroma and is commonly used as an intermediate and catalyst in organic synthesis . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
Ethyl 2-cyanopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
安全和危害
Ethyl 2-cyanopentanoate is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective equipment, and handling the compound only in well-ventilated areas or outdoors .
作用机制
Target of Action
Ethyl 2-cyanopentanoate is an organic compound that is commonly used as an intermediate and catalyst in organic synthesis . .
Mode of Action
It is known that the compound is used in organic synthesis, suggesting that it may interact with various molecules to facilitate chemical reactions .
Biochemical Pathways
The specific biochemical pathways influenced by Ethyl 2-cyanopentanoate are currently unknown. As an intermediate in organic synthesis, it is likely involved in various chemical reactions, but the downstream effects of these reactions would depend on the specific context in which the compound is used .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions, leading to the synthesis of other compounds .
Action Environment
The action of Ethyl 2-cyanopentanoate can be influenced by various environmental factors. For instance, the compound is volatile and should be used in a well-ventilated place . It should also be kept away from fire and high temperatures due to its flammability .
生化分析
Biochemical Properties
It is known that it is commonly used as an intermediate and catalyst in organic synthesis This suggests that it may interact with various enzymes, proteins, and other biomolecules in the course of these reactions
Cellular Effects
The cellular effects of Ethyl 2-cyanopentanoate are also not well-studied. A related compound, ethyl cyanoacrylate nanoparticles, has been shown to inhibit the growth of B. subtilis and E. coli under culture conditions, indicating their antibacterial effect . Exposure to these nanoparticles increased levels of reactive oxygen species (ROS), which induced oxidative stress, resulting in cellular dysfunction .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors as part of its role as an intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 2-cyanopentanoate is typically synthesized through the reaction of ethyl 2-bromopentanoate with hydrogen cyanide. The process involves dissolving hydrogen cyanide in dimethylformamide, followed by the gradual addition of ethyl 2-bromopentanoate to the reaction mixture. The reaction produces ethyl 2-cyanopentanoate, which is then purified through distillation .
Industrial Production Methods: In industrial settings, the production of ethyl 2-cyanopentanoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is conducted in a controlled environment to maintain safety and efficiency .
化学反应分析
Types of Reactions: Ethyl 2-cyanopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted esters depending on the reagents used.
相似化合物的比较
Ethyl 2-cyanopentanoate can be compared with other similar compounds such as:
- Ethyl 2-cyanobutanoate
- Ethyl 2-cyanopropanoate
- Ethyl 2-cyanohexanoate
Uniqueness: Ethyl 2-cyanopentanoate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications. Its longer carbon chain compared to ethyl 2-cyanobutanoate and ethyl 2-cyanopropanoate provides different physical and chemical properties, making it suitable for specific industrial and research applications .
属性
IUPAC Name |
ethyl 2-cyanopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVRCZPSHCVRHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290370 | |
| Record name | ethyl 2-cyanopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6967-47-1 | |
| Record name | NSC68329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-cyanopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)

![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)


![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)

![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)

![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)

